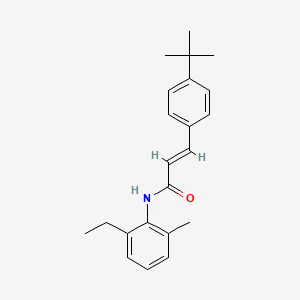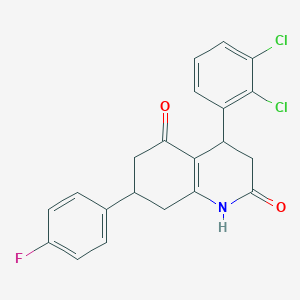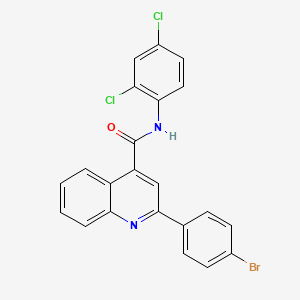
3-(4-tert-butylphenyl)-N-(2-ethyl-6-methylphenyl)acrylamide
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-(2-ethyl-6-methylphenyl)acrylamide, also known as TBE-6M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas including medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-N-(2-ethyl-6-methylphenyl)acrylamide has been extensively studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been explored for its use as a building block for the synthesis of functional materials such as polymers and nanoparticles. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, which could lead to the development of new therapeutic targets.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)-N-(2-ethyl-6-methylphenyl)acrylamide is not fully understood, but it is believed to interact with various molecular targets such as enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to bind to specific protein targets in the brain associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-tert-butylphenyl)-N-(2-ethyl-6-methylphenyl)acrylamide in scientific research is its versatility, as it can be used in various areas such as medicinal chemistry, materials science, and biochemistry. Additionally, this compound has been shown to have low toxicity and high stability, making it a suitable candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-tert-butylphenyl)-N-(2-ethyl-6-methylphenyl)acrylamide. In medicinal chemistry, further studies are needed to optimize the structure of this compound for improved drug efficacy and selectivity. In materials science, this compound can be explored for its potential use in the synthesis of functional materials with unique properties. In biochemistry, more research is needed to elucidate the mechanism of action of this compound and its interactions with various molecular targets. Additionally, this compound can be further studied for its potential applications in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of new therapeutic targets and the synthesis of functional materials with unique properties.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-6-18-9-7-8-16(2)21(18)23-20(24)15-12-17-10-13-19(14-11-17)22(3,4)5/h7-15H,6H2,1-5H3,(H,23,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVAAGLSDLAYFO-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4733960.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-ethylphenyl)acetamide](/img/structure/B4733961.png)
![2-cyano-3-(1H-pyrrol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4733964.png)

![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4733972.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4733985.png)
![1-ethyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4733990.png)
![{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B4733996.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4734020.png)
![3,4-difluoro-N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4734026.png)
![1-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4734042.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4734048.png)
![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734060.png)
